Vaccarin E
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Overview
Description
Vaccarin E is a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardiovascular protective effects . This compound has been extensively studied for its potential therapeutic applications in various diseases, particularly those related to endothelial cell injury and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vaccarin E is typically extracted from the seeds of Vaccaria segetalis using solvent extraction methods. The seeds are dried, ground, and subjected to extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Vaccaria segetalis seeds. The process includes drying and grinding the seeds, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Vaccarin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Vaccarin E has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid glycosides.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and inflammation.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Used in the development of nutraceuticals and functional foods due to its antioxidant properties
Mechanism of Action
Vaccarin E exerts its effects through several molecular targets and pathways:
Anti-inflammatory: This compound mediates the miR-570-3p/HDAC1 pathway, reducing inflammatory injury in endothelial cells.
Antioxidant: It inhibits reactive oxygen species (ROS) production and p38 MAPK phosphorylation, protecting cells from oxidative stress.
Cardiovascular Protection: This compound prevents endothelial-mesenchymal transition (EndMT) and apoptosis in endothelial cells, contributing to its cardiovascular protective effects.
Comparison with Similar Compounds
Vaccarin E is compared with other flavonoid glycosides such as:
Vicenin-1: Similar in structure but contains one less sugar moiety.
Isovitexin: Another flavonoid glycoside with similar antioxidant properties.
Apigenin-6-C-arabinosyl glucoside: Shares similar anti-inflammatory effects.
This compound is unique due to its specific molecular targets and pathways, particularly its role in mediating the miR-570-3p/HDAC1 pathway, which is not commonly observed in other flavonoid glycosides .
Biological Activity
Vaccarin E, a flavonoid glycoside derived from the seeds of Vaccaria segetalis, has garnered attention for its diverse biological activities, particularly in vascular health. This article explores the compound's mechanisms of action, effects on endothelial cells, and potential therapeutic applications, supported by various research findings.
Overview of this compound
This compound is recognized for its protective effects on endothelial cells, which are crucial for maintaining vascular integrity and function. The compound has been shown to influence several biological processes, including angiogenesis, cell proliferation, and apoptosis regulation.
1. Endothelial Cell Protection
This compound exhibits protective effects against high glucose-induced apoptosis in human microvascular endothelial cells (HMEC-1). Research indicates that it reduces reactive oxygen species (ROS) levels and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
2. Promotion of Angiogenesis
This compound significantly promotes endothelial cell proliferation and migration, essential for angiogenesis. Studies have demonstrated that it enhances neovascularization in vivo through mechanisms involving the fibroblast growth factor receptor (FGFR) pathway. Specifically, vaccarin treatment increased the expression of CD31, a marker for endothelial cells, indicating enhanced angiogenic activity .
3. Regulation of Inflammatory Responses
In diabetic models, this compound has been shown to alleviate endothelial inflammatory injury by modulating the miR-570-3p/HDAC1 signaling pathway. This regulation helps counteract the inflammatory processes that contribute to vascular complications in diabetes .
Table 1: Summary of Key Studies on this compound
Case Study 1: Angiogenesis in Diabetic Mice
In a study involving diabetic mice induced by a high-fat diet and streptozotocin, this compound was administered daily. The results showed significant improvements in angiogenesis markers compared to control groups, suggesting its potential as a therapeutic agent for diabetic complications .
Case Study 2: Endothelial Dysfunction
Another investigation highlighted how this compound mitigated endothelial dysfunction induced by high glucose levels by activating the ROS/AMPK/eNOS signaling pathway. This study underscores the compound's role in protecting against vascular damage associated with diabetes .
Properties
Molecular Formula |
C42H48O22 |
---|---|
Molecular Weight |
904.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3/t21-,26+,27+,31-,32+,33+,35-,36-,37+,38+,39-,40+,41-,42+/m0/s1 |
InChI Key |
CIVMKCGGDCNCEA-XSTIHWQGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O |
Origin of Product |
United States |
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